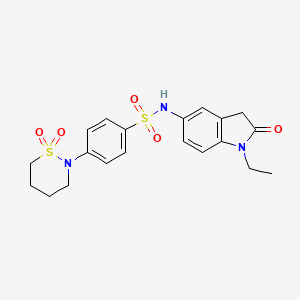
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of benzenesulfonamides and features a thiazinane ring, which is known for its diverse biological activities. The general structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4S2 |
| Molecular Weight | 396.53 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis.
Case Study: One study demonstrated that the compound SLC-0111, a benzenesulfonamide derivative, exhibited potent antiproliferative effects against cancer cells expressing CA IX. The mechanism involved inhibition of CA activity leading to reduced tumor growth in vivo .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition: The compound may inhibit specific carbonic anhydrase isoforms (e.g., hCA IX and hCA XII), which play crucial roles in maintaining pH balance in tumor microenvironments.
- Receptor Modulation: Interaction with receptors involved in cell proliferation pathways may also contribute to its anticancer effects.
Table 2: Inhibition Profiles
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| SLC-0111 | hCA IX | 25 | |
| 4-(1,1-dioxido...) | hCA II | 30 | |
| Acetazolamide | hCA I | 10 |
Pharmacological Applications
The compound is being explored for various pharmacological applications:
Antiviral Activity: Some thiazinane derivatives have shown promise against viral infections, suggesting potential applications in antiviral therapies.
Anti-inflammatory Effects: Preliminary studies indicate that sulfonamide compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
Recent Studies
Recent literature highlights the ongoing research into the biological activities of thiazinane derivatives:
- In Vitro Studies: Various studies have focused on the synthesis and biological evaluation of thiazinane-based compounds for their inhibitory effects on different CA isoforms.
- Clinical Trials: Some derivatives are currently under clinical evaluation for their efficacy in treating conditions such as cancer and chronic inflammatory diseases.
Future Directions
Continued exploration of the structure-activity relationship (SAR) for this class of compounds may lead to the discovery of more potent derivatives with enhanced selectivity and lower toxicity profiles.
Propiedades
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-2-22-19-10-5-16(13-15(19)14-20(22)24)21-30(27,28)18-8-6-17(7-9-18)23-11-3-4-12-29(23,25)26/h5-10,13,21H,2-4,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAKPMZUCAEZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCCS4(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














